BenchChemオンラインストアへようこそ!

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine

D1 receptor partial agonism cAMP

2,3,4,5‑Tetrahydro‑7,8‑dihydroxy‑1‑phenyl‑1H‑3‑benzazepine (commonly designated SKF‑38393 or (±)-SKF‑38393) is a synthetic benzazepine that functions as a selective, high‑affinity partial agonist at dopamine D1‑like receptors (D1 and D5) [REFS‑1]. Its catechol‑mimetic 7,8‑dihydroxy substitution pattern confers nanomolar binding affinity while its benzazepine scaffold restricts conformational flexibility, contributing to receptor subtype selectivity [REFS‑2].

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 67287-49-4
Cat. No. B1682072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine
CAS67287-49-4
Synonyms1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-
2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine
R-SK and F 38393
RSK and F 38393
SK and F 38393
SK and F-38393
SK and F38393
SKF 38393
SKF 38393 A
SKF 38393-A
SKF 38393A
SKF-38393
SKF38393
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3
InChIInChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2
InChIKeyJUDKOGFHZYMDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2,3,4,5‑Tetrahydro‑7,8‑dihydroxy‑1‑phenyl‑1H‑3‑benzazepine (SKF‑38393): A Prototypical D1‑Dopamine Receptor Partial Agonist for Research Procurement


2,3,4,5‑Tetrahydro‑7,8‑dihydroxy‑1‑phenyl‑1H‑3‑benzazepine (commonly designated SKF‑38393 or (±)-SKF‑38393) is a synthetic benzazepine that functions as a selective, high‑affinity partial agonist at dopamine D1‑like receptors (D1 and D5) [REFS‑1]. Its catechol‑mimetic 7,8‑dihydroxy substitution pattern confers nanomolar binding affinity while its benzazepine scaffold restricts conformational flexibility, contributing to receptor subtype selectivity [REFS‑2]. The compound is supplied as the racemic mixture; only the R‑(+)‑enantiomer possesses significant biological activity [REFS‑3].

Why Generic Substitution of 2,3,4,5‑Tetrahydro‑7,8‑dihydroxy‑1‑phenyl‑1H‑3‑benzazepine with Other Benzazepine‑Class Dopamine Ligands Fails


The benzazepine chemotype encompasses D1 receptor ligands that span the full spectrum of intrinsic efficacy—from silent antagonists (e.g., SCH‑23390) through partial agonists (SKF‑38393, SKF‑75670) to full agonists (SKF‑81297, SKF‑82958)—and that exhibit divergent functional selectivity (biased agonism) and markedly different D1‑versus‑D5 selectivity profiles [REFS‑1]. Even within the same nominal “D1 agonist” category, partial agonists produce qualitatively distinct in vivo responses compared with full agonists, and enantiomeric composition dramatically influences potency [REFS‑2]. Consequently, interchanging SKF‑38393 with any other benzazepine—even one having similar binding affinity—can alter both the direction and magnitude of the experimental outcome.

Quantitative Differentiation Evidence for 2,3,4,5‑Tetrahydro‑7,8‑dihydroxy‑1‑phenyl‑1H‑3‑benzazepine vs. Closest Analogs


Intrinsic Efficacy: SKF‑38393 Is a Partial Agonist, Producing Only 35% of the Maximal cAMP Response of Dopamine

In cultured rat glomerular mesangial cells, SKF‑38393 stimulated cAMP accumulation with an apparent Ka of 0.02 µM but achieved only 35% of the maximal response elicited by the endogenous agonist dopamine. Under identical conditions, fenoldopam displayed a Ka of 0.04 µM and 60% efficacy, whereas 6,7‑ADTN behaved as a full agonist (efficacy ≈100%) [REFS‑1]. This positions SKF‑38393 as a distinctly weak partial agonist, providing a graded rather than saturating D1 signal.

D1 receptor partial agonism cAMP efficacy adenylyl cyclase

D1‑Like Receptor Binding Affinity and Selectivity: Ki = 1 nM (D1) and 0.5 nM (D5) with Pronounced Discrimination Against D2, D3, and D4

Radioligand displacement studies show that SKF‑38393 binds recombinant human D1 and D5 receptors with Ki values of 1 nM and ~0.5 nM, respectively. In contrast, its affinity for D2, D3, and D4 receptors is 150‑, 5 000‑, and 1 000‑fold lower (Ki ≈150 nM, 5000 nM, and 1000 nM) [REFS‑1]. For comparison, the D1 antagonist SCH‑23390 exhibits Ki ≈0.2 nM for D1 and D5 but has appreciable affinity for 5‑HT2C receptors (Ki 6.3 nM), whereas SKF‑38393’s 5‑HT2C affinity is >300‑fold weaker (Ki 2.0 µM) [REFS‑2].

D1 receptor binding affinity selectivity D5 D2

Enantiomeric Activity: Only the R‑(+)‑Enantiomer Activates D1 Receptors; the S‑(−)‑Enantiomer Is Inert

The racemic (±)-SKF‑38393 contains equal parts of the active R‑(+)‑enantiomer and the inactive S‑(−)‑enantiomer. In radioligand binding studies, the R‑(+)‑isomer accounts for essentially all of the D1 receptor affinity, whereas the S‑(−)‑isomer shows negligible binding [REFS‑1]. Behaviourally, R‑SKF‑38393 dose‑dependently elicits grooming, locomotion, and sniffing in rats, whereas S‑SKF‑38393 is devoid of these effects [REFS‑2]. Thus, the effective D1‑agonist concentration in a racemate preparation is half of the nominal dose.

chiral pharmacology enantiomer R‑SKF‑38393 S‑SKF‑38393 stereospecificity

Signalling Bias: SKF‑38393 Preferentially Engages cAMP Over β‑Arrestin2 Pathways Compared with Full D1 Agonists

In a comprehensive analysis of D1 receptor signalling, SKF‑38393 was found to be biased towards Gαs‑mediated cAMP production relative to β‑arrestin2 recruitment. By contrast, the full agonists SKF‑81297, SKF‑82958, and SKF‑83822 exhibited significant bias towards β‑arrestin2 [REFS‑1]. This differential coupling implies that SKF‑38393 activates a narrower subset of downstream effectors, potentially explaining its distinct behavioural profile (e.g., weaker reinforcement and lower stimulant liability) compared with full D1 agonists.

biased agonism β‑arrestin cAMP functional selectivity D1 receptor

In Vivo Behavioural Potency Differentiation: SKF‑38393 Is 28‑Fold Less Potent Than the Full Agonist A68930 in Grooming Induction

In a direct comparison of D1 agonists on sleep‑wake architecture and grooming in rats, the partial agonist SKF‑38393 increased grooming with an ED50 of 1.4 mg/kg s.c., while the full agonist A68930 achieved the same effect with an ED50 of 0.05 mg/kg s.c., representing a 28‑fold potency difference [REFS‑1]. Moreover, the dose‑response curves for wakefulness and REM‑sleep suppression differed qualitatively between the two compounds, underscoring that partial and full D1 agonists are not interchangeable in vivo.

in vivo potency grooming ED50 A68930 behavioural pharmacology

Optimal Application Scenarios for 2,3,4,5‑Tetrahydro‑7,8‑dihydroxy‑1‑phenyl‑1H‑3‑benzazepine Based on Quantitative Differentiation Evidence


Probing D1‑Mediated cAMP Signalling Without Full Pathway Activation

SKF‑38393’s partial agonism (Emax 35% of dopamine) makes it ideal for studies that require sub‑maximal D1 receptor activation, such as investigating the threshold for cAMP‑dependent gene expression, examining heterologous sensitisation of adenylyl cyclase, or mimicking the tonic dopamine tone in prefrontal cortex slice preparations [REFS‑1]. Full agonists like SKF‑81297 would saturate the system and mask such graded responses.

Differentiating cAMP‑Biased from β‑Arrestin‑Biased D1 Signalling

Because SKF‑38393 preferentially activates Gαs/cAMP over β‑arrestin2 recruitment, it serves as a reference ligand for identifying cAMP‑dependent physiological endpoints (e.g., CREB phosphorylation, immediate‑early gene induction) while minimising arrestin‑mediated internalisation and ERK activation [REFS‑2]. This is particularly valuable in neuronal primary cultures or brain‑slice electrophysiology where biased signalling can dissect synaptic plasticity mechanisms.

Behavioural Pharmacology Requiring a D1 Partial Agonist with Low Abuse Liability

SKF‑38393’s inability to support robust self‑administration and its blunted locomotor stimulant effects—attributable to its partial agonist profile—make it the compound of choice for addiction research paradigms where full D1 agonists (e.g., SKF‑82958) would themselves serve as reinforcers and confound interpretation [REFS‑3]. This application is supported by the compound’s well‑characterised dose‑response for grooming (ED50 1.4 mg/kg) and its stereospecificity.

Chiral Pharmacology and Enantiomer‑Specific D1 Receptor Studies

The availability of both the racemic mixture and the resolved R‑(+)‑ and S‑(−)‑enantiomers allows researchers to control for non‑specific effects of the inactive isomer. Studies employing the pure R‑enantiomer eliminate the 50% inactive mass present in the racemate, improving dose‑response accuracy and reducing potential off‑target interactions of the S‑isomer [REFS‑4]. This is critical in stereoselective PET tracer development and in vivo microdialysis experiments where mass‑specific effects must be minimised.

Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.